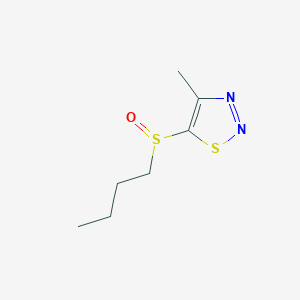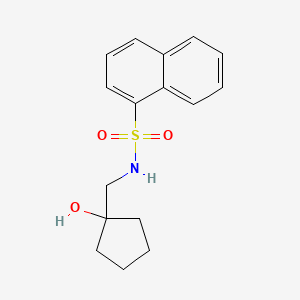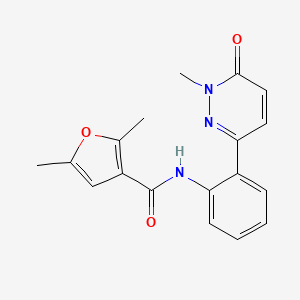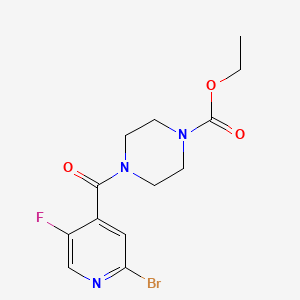
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfoxide compounds containing the 1,2,3-thiadiazole moiety typically involves multi-step chemical reactions. Starting materials such as diethyl carbonate and hydrazine hydrate undergo a series of reactions to yield the desired sulfoxide compound. The synthesis process emphasizes the importance of controlling reaction conditions to achieve the desired sulfoxide functionality while preserving the thiadiazole ring structure (Li-Jing Min et al., 2015).
Molecular Structure Analysis
The molecular structure of "Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide" and related compounds is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's chemical behavior and interactions. X-ray crystallography studies have provided detailed insights into the arrangement of atoms within these molecules, highlighting the distorted tetrahedral arrangement around sulfur atoms in sulfoxide groups (I. Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions due to its functional groups. The presence of the sulfoxide group allows for selective oxidation reactions, which can be efficiently carried out using specific reagents under mild conditions, leading to the synthesis of sulfone derivatives (A. A. Manesh et al., 2015). Additionally, the compound participates in elimination reactions, showcasing the versatility of the sulfoxide group in facilitating the formation of novel heterocyclic structures (H. Morita et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Sulfoxide compounds containing 1,2,3-thiadiazole moiety, similar to Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, have been synthesized and structurally analyzed through methods such as NMR, MS, and elemental analysis, indicating moderate biological activities (Li-Jing Min et al., 2015).
Photodynamic Therapy Application
- Thiadiazole derivatives have been employed in photodynamic therapy for cancer treatment, showcasing high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers (M. Pişkin et al., 2020).
Chemical Reactions and Transformations
- Reactions of thiadiazole derivatives, akin to this compound, with various bases have been studied, revealing transformations such as the formation of thioamides and the opening of the thiadiazole ring under specific conditions (Yu. O. Remizov et al., 2019).
Sulfoxide Interaction Studies
- Investigations into 1,3,4-thiadiazole derivatives related to sulfonamides have shown strong interactions between sulfonyl groups and the thiadiazole ring, indicating structural significance in these compounds (J. Pedregosa et al., 1996).
Selective Oxidation in Organic Synthesis
- Selective oxidation of sulfides to sulfoxides using specific reagents has been explored, highlighting the significance of sulfoxide compounds in synthetic chemistry (A. A. Manesh et al., 2015).
Tautomeric Behavior Analysis
- Analysis of tautomeric forms of thiadiazole sulfonamide derivatives has been conducted using spectroscopic methods, offering insights into their pharmaceutical and biological activities (Aliye Gediz Erturk et al., 2016).
Antimicrobial and Antifungal Activity
- Thiadiazole derivatives have been investigated for their antimicrobial and antifungal activities, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria (I. Sych et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
It’s worth noting that thiadiazole derivatives can interact with biological targets through various mechanisms, such as intermolecular hydrogen bonds .
Biochemical Pathways
Related compounds have been found to exhibit antimicrobial activity , suggesting they may interfere with essential biochemical pathways in microbes.
Result of Action
Related compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microbes.
Eigenschaften
IUPAC Name |
5-butylsulfinyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQJYSZUYSSLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=C(N=NS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)
![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)



![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
